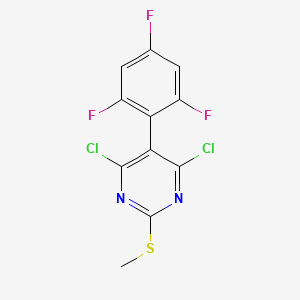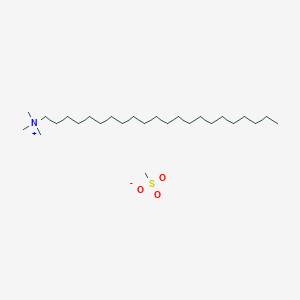
2-Propynylgermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Prop-2-yn-1-yl)germane typically involves the reaction of germanium tetrachloride with prop-2-yn-1-yl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of (Prop-2-yn-1-yl)germane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions: (Prop-2-yn-1-yl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert (Prop-2-yn-1-yl)germane to lower oxidation state germanium compounds.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Prop-2-yn-1-yl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Industry: Used in the production of advanced materials, including semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of (Prop-2-yn-1-yl)germane involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. These interactions can affect various cellular processes and pathways, contributing to its biological activity.
Comparación Con Compuestos Similares
Trimethylgermane: Similar structure but lacks the prop-2-yn-1-yl group.
Tetramethylgermane: Contains four methyl groups bonded to germanium.
(Prop-2-yn-1-yl)silane: Analogous compound with silicon instead of germanium.
Uniqueness: (Prop-2-yn-1-yl)germane is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical properties and reactivity compared to other organogermanium compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Propiedades
Fórmula molecular |
C3H3Ge |
|---|---|
Peso molecular |
111.69 g/mol |
InChI |
InChI=1S/C3H3Ge/c1-2-3-4/h1H,3H2 |
Clave InChI |
FXIABZFXWNSXIW-UHFFFAOYSA-N |
SMILES canónico |
C#CC[Ge] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


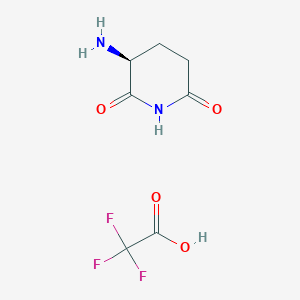

![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)


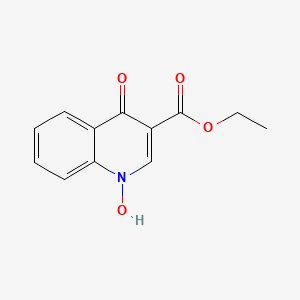
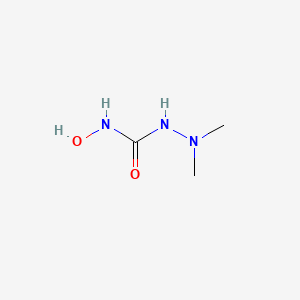
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)
![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)

![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
